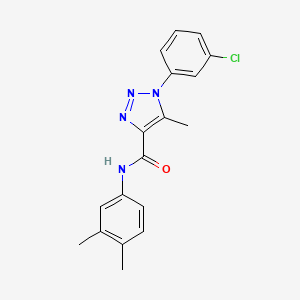![molecular formula C19H18N2O4 B2605924 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 671793-81-0](/img/structure/B2605924.png)
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound contains a 1,3,4-oxadiazole ring substituted with a phenylethenyl group and a trimethoxyphenyl group, making it a molecule of interest in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylethenyl group: This step often involves the use of Wittig or Heck reactions to introduce the phenylethenyl moiety.
Attachment of the trimethoxyphenyl group: This can be accomplished through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anti-cancer agent by inhibiting key proteins such as tubulin and heat shock protein 90 (Hsp90).
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer applications, the compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trimethoxyphenyl group enhances its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
Combretastatin A-4: Both compounds target the colchicine binding site of tubulin, but this compound exhibits enhanced stability and bioavailability.
Podophyllotoxin: While both compounds exhibit anti-cancer properties, this compound has a broader spectrum of activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-21-20-17(25-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSLFLJHBCUBOB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2605842.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2605843.png)
![1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2605845.png)
![{4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2605847.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine](/img/structure/B2605848.png)


![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B2605851.png)



![1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2605860.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2605864.png)
